molecular formula C11H10F2O B8160258 5-Ethynyl-1,3-difluoro-2-isopropoxybenzene

5-Ethynyl-1,3-difluoro-2-isopropoxybenzene

Cat. No.: B8160258
M. Wt: 196.19 g/mol
InChI Key: KQFNSSMORUTRMM-UHFFFAOYSA-N
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Description

5-Ethynyl-1,3-difluoro-2-isopropoxybenzene: is an organic compound with the molecular formula C11H10F2O It is characterized by the presence of an ethynyl group attached to a benzene ring that also contains two fluorine atoms and an isopropoxy group

Properties

IUPAC Name

5-ethynyl-1,3-difluoro-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O/c1-4-8-5-9(12)11(10(13)6-8)14-7(2)3/h1,5-7H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFNSSMORUTRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1F)C#C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-1,3-difluoro-2-isopropoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-difluoro-2-isopropoxybenzene.

    Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine. The reaction temperature is typically maintained between 50-80°C.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-1,3-difluoro-2-isopropoxybenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 5-Ethynyl-1,3-difluoro-2-isopropoxybenzene can be used as a building block in the synthesis of more complex organic molecules.

Biology:

    Bioconjugation: The ethynyl group can be used in click chemistry for bioconjugation applications, allowing the attachment of biomolecules to various surfaces or other molecules.

Medicine:

    Drug Development: The compound’s unique structure may be explored for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 5-Ethynyl-1,3-difluoro-2-isopropoxybenzene depends on its specific application. For example:

    In Bioconjugation: The ethynyl group can undergo a cycloaddition reaction with azides to form triazoles, facilitating the attachment of biomolecules.

    In Drug Development: The compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.

Comparison with Similar Compounds

    5-Ethynyl-1,2,3-trifluorobenzene: Similar in structure but with an additional fluorine atom.

    1-Ethynyl-3,5-difluoro-2-isopropoxybenzene: Similar but with a different substitution pattern on the benzene ring.

Uniqueness:

    Structural Features: The combination of an ethynyl group, two fluorine atoms, and an isopropoxy group on the benzene ring makes 5-Ethynyl-1,3-difluoro-2-isopropoxybenzene unique.

    Reactivity: The presence of the ethynyl group provides opportunities for various chemical modifications, making it a versatile compound for research applications.

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